Cas no 1888666-70-3 (4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one)

4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
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- 4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one
- 1888666-70-3
- EN300-1784432
-
- インチ: 1S/C9H16N2O2/c1-11-5-3-2-4-8(11)7-6-13-9(12)10-7/h7-8H,2-6H2,1H3,(H,10,12)
- InChIKey: ZCTKZLJHBMYKJV-UHFFFAOYSA-N
- ほほえんだ: O1C(NC(C1)C1CCCCN1C)=O
計算された属性
- せいみつぶんしりょう: 184.121177757g/mol
- どういたいしつりょう: 184.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 41.6Ų
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784432-5.0g |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |
1888666-70-3 | 5g |
$3105.0 | 2023-06-03 | ||
Enamine | EN300-1784432-10.0g |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |
1888666-70-3 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1784432-10g |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |
1888666-70-3 | 10g |
$4606.0 | 2023-09-19 | ||
Enamine | EN300-1784432-2.5g |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |
1888666-70-3 | 2.5g |
$2100.0 | 2023-09-19 | ||
Enamine | EN300-1784432-1.0g |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |
1888666-70-3 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1784432-0.1g |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |
1888666-70-3 | 0.1g |
$943.0 | 2023-09-19 | ||
Enamine | EN300-1784432-5g |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |
1888666-70-3 | 5g |
$3105.0 | 2023-09-19 | ||
Enamine | EN300-1784432-1g |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |
1888666-70-3 | 1g |
$1070.0 | 2023-09-19 | ||
Enamine | EN300-1784432-0.25g |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |
1888666-70-3 | 0.25g |
$985.0 | 2023-09-19 | ||
Enamine | EN300-1784432-0.05g |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one |
1888666-70-3 | 0.05g |
$900.0 | 2023-09-19 |
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-oneに関する追加情報
4-(1-Methylpiperidin-2-yl)-1,3-oxazolidin-2-one: A Promising Compound in Medicinal Chemistry
4-(1-Methylpiperidin-2-yl)-1,3-oxazolidin-2-one (CAS No. 1888666-70-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxazolidinones, which are known for their broad-spectrum antimicrobial activity and other biological activities. The chemical structure of 4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one features a piperidine ring fused with an oxazolidinone moiety, making it a versatile scaffold for drug design and development.
The synthesis of 4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one has been extensively studied in recent years. One of the most efficient synthetic routes involves the reaction of 2-aminoethyl methyl ether with 1-methylpiperidine, followed by cyclization to form the oxazolidinone ring. This method provides high yields and excellent purity, making it suitable for large-scale production. The synthetic process is well-documented in the literature and has been optimized to minimize side reactions and impurities.
In terms of its biological activity, 4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one has shown promising results in various preclinical studies. Research has demonstrated that this compound exhibits potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Additionally, it has been found to have antiviral properties, particularly against influenza viruses and other respiratory pathogens. These findings suggest that 4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one could be a valuable candidate for the development of new antimicrobial and antiviral agents.
Beyond its antimicrobial and antiviral activities, 4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one has also been investigated for its potential as a neuroprotective agent. Studies have shown that this compound can effectively reduce oxidative stress and inflammation in neuronal cells, which are key factors in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action is thought to involve the modulation of intracellular signaling pathways and the upregulation of antioxidant enzymes.
The pharmacokinetic properties of 4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one have also been studied in detail. Preclinical data indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile, with a long half-life and low clearance rate. These characteristics make it an attractive candidate for further clinical development. Additionally, the compound has shown low toxicity in animal models, with no significant adverse effects observed at therapeutic doses.
In conclusion, 4-(1-methylpiperidin-2-yl)-1,3-oxazolidin-2-one (CAS No. 1888666-70-3) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and favorable biological properties make it an excellent candidate for further research and development. Ongoing studies are aimed at elucidating its mechanism of action and optimizing its therapeutic potential for various diseases. As research progresses, it is likely that this compound will play an increasingly important role in the treatment of infectious diseases and neurodegenerative disorders.
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